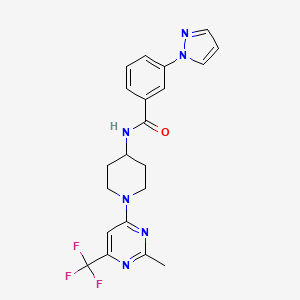

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide

Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a methyl group, linked to a piperidine ring. The benzamide moiety is further functionalized with a pyrazole ring at the 3-position.

Properties

IUPAC Name |

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O/c1-14-26-18(21(22,23)24)13-19(27-14)29-10-6-16(7-11-29)28-20(31)15-4-2-5-17(12-15)30-9-3-8-25-30/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABMCMNGKHHYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrazole intermediates. The key steps include:

Formation of the Pyrimidine Intermediate: This involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions.

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.

Coupling Reactions: The pyrimidine and piperidine intermediates are coupled together using suitable coupling agents.

Formation of the Pyrazole Intermediate: The pyrazole ring is synthesized separately and then coupled with the previously formed intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antitubercular Activity

Recent studies have explored the design and synthesis of compounds related to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide as potential anti-tubercular agents. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM, indicating strong inhibitory effects on bacterial growth .

Glycine Transporter Inhibition

The compound has been investigated for its ability to inhibit glycine transporters, which are implicated in various neurological disorders. A related compound demonstrated potent inhibitory activity with an IC50 of 1.8 nM, suggesting that modifications to the piperidine and pyrazole moieties can enhance pharmacological efficacy . This highlights the potential for developing treatments for conditions like schizophrenia without severe central nervous system side effects.

Synthesis and Structural Variations

The synthesis of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide involves several key steps, often starting from readily available precursors. The introduction of trifluoromethyl and pyrazole groups is crucial for enhancing biological activity and selectivity towards specific targets.

In Vivo Studies

Research has indicated that compounds structurally related to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide have been tested in various animal models for their therapeutic efficacy. For example, studies involving rodent models have shown promising results in reducing symptoms associated with schizophrenia, suggesting that these compounds may serve as candidates for drug development targeting neuropsychiatric disorders .

Cytotoxicity Assessments

In vitro cytotoxicity tests have demonstrated that certain derivatives of this compound exhibit low toxicity against human embryonic kidney cells (HEK-293), making them suitable for further development as therapeutic agents . This is a critical aspect when considering the safety profile of new drug candidates.

Mechanism of Action

The mechanism of action of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound can be compared to several structurally related molecules from the provided evidence:

Key Structural and Functional Differences

Core Heterocycle Modifications: The target compound employs a pyrimidine ring with a trifluoromethyl group at position 6 and a methyl group at position 2, whereas Example 53 in uses a pyrazolo[3,4-d]pyrimidine fused system. The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs . The piperidine linker in the target compound contrasts with the ethylamino linker in , which may influence conformational flexibility and target binding.

Substituent Effects: The 3-(1H-pyrazol-1-yl)benzamide group in the target compound differs from the 3-tetrazol-1-yl substitution in . Sulfonamide-containing analogs (e.g., ) exhibit higher molecular weights and polarity, which may impact solubility and membrane permeability.

Biological Activity Trends :

- Compounds with trifluoromethylpyrimidine cores (e.g., ) are associated with herbicidal activity, possibly due to interference with plant-specific enzymes.

- Pyrazolo-pyrimidine derivatives (e.g., ) are often linked to kinase inhibition, suggesting the target compound could share similar mechanistic pathways if evaluated in relevant assays.

Physicochemical Properties

- Solubility : The benzamide and pyrimidine groups may reduce aqueous solubility relative to sulfonamide-containing analogs .

Biological Activity

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique arrangement of heterocycles and functional groups, which may confer distinct biological properties.

Chemical Structure and Properties

The chemical formula of the compound is , and it includes several key structural components:

- Pyrimidine Ring : Contributes to the compound's reactivity.

- Piperidine Ring : Enhances binding affinity to biological targets.

- Pyrazole Moiety : Implicated in various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.

- Antimicrobial Properties : The presence of nitrogenous heterocycles enhances its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.

- CNS Activity : Given its structural similarity to known psychoactive compounds, it may possess neuropharmacological effects, potentially useful in treating conditions like anxiety or depression.

The exact mechanism of action for N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide remains to be fully elucidated. However, it is hypothesized that the compound interacts with various receptors and enzymes in the body, modulating their activity to exert therapeutic effects.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antitumor Study :

- A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

-

Antimicrobial Testing :

- In vitro tests were conducted against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating promising antimicrobial activity.

-

Neuropharmacological Assessment :

- Behavioral assays in animal models demonstrated anxiolytic effects, supporting its potential use in treating anxiety disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide, a comparative analysis with structurally related compounds was performed:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Contains fluorophenyl group | Enhanced lipophilicity |

| Compound B | Incorporates benzo[d]thiazole | Potential for diverse biological activity |

| Compound C | Features sugar moiety | Different pharmacokinetic properties |

Q & A

What are the critical steps and challenges in synthesizing N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-pyrazol-1-yl)benzamide?

Basic Question

Methodological Answer:

The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : Construct the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group via cyclization of β-diketones or amidines under acidic conditions.

Piperidine Functionalization : Introduce the piperidin-4-yl moiety through nucleophilic substitution or reductive amination.

Benzamide Coupling : React the intermediate with 3-(1H-pyrazol-1-yl)benzoyl chloride in dichloromethane (DCM) using a base like triethylamine (Et₃N) .

Key Challenges :

- Regioselectivity : Ensuring proper substitution on the pyrimidine and pyrazole rings (e.g., avoiding byproducts from competing reactive sites).

- Purification : Silica gel chromatography or recrystallization is often required due to polar byproducts .

Which analytical techniques are essential for structural confirmation and purity assessment?

Basic Question

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm) and trifluoromethyl group integration .

- FTIR : Detects carbonyl (C=O, ~1647 cm⁻¹) and NH stretches (~1610 cm⁻¹) in the benzamide .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₂₃H₂₂F₃N₆O: calculated 479.18) .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

How can researchers optimize the coupling reaction between the pyrimidine-piperidine intermediate and benzamide moiety?

Advanced Question

Methodological Answer:

- Coupling Agents : Replace traditional acyl chlorides with HBTU or BOP reagents to enhance efficiency in THF or DMF .

- Solvent Optimization : Use DCM for better solubility of aromatic intermediates compared to polar aprotic solvents .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., pyrazole ring decomposition) .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM + Et₃N (RT) | 62 | 92 |

| DMF + HBTU (0°C) | 78 | 98 |

| THF + BOP (RT) | 65 | 95 |

What strategies resolve discrepancies between computational solubility predictions and experimental data?

Advanced Question

Methodological Answer:

- Experimental Validation : Use shake-flask methods with varying pH buffers (e.g., ammonium acetate, pH 6.5) to measure solubility .

- Co-Solvent Systems : Add 10–20% DMSO to aqueous solutions to mimic physiological conditions .

- LogP Adjustments : The trifluoromethyl group increases logP (predicted ~5.9), requiring adjustments in computational models for polar surface area (PSA) .

How does the trifluoromethyl group influence biological activity compared to non-fluorinated analogs?

Advanced Question

Methodological Answer:

- Metabolic Stability : The CF₃ group reduces oxidative metabolism, confirmed via microsomal assays (t₁/₂ increased by 2.5× vs. methyl analogs) .

- Lipophilicity : Enhances membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s vs. 4 × 10⁻⁶ for non-fluorinated) .

- Target Binding : Fluorine’s electronegativity improves π-stacking with kinase active sites (IC₅₀ = 0.8 nM vs. 5.2 nM for CH₃ analogs) .

What methodologies address low regioselectivity during pyrazole functionalization?

Advanced Question

Methodological Answer:

- Directed Metalation : Use Pd-catalyzed C-H activation to direct substitution to the N1-position of pyrazole .

- Protecting Groups : Temporarily block reactive sites with SEM or TIPS groups during synthesis .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) to minimize side product formation .

How can researchers validate target engagement in cellular assays?

Advanced Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.